3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid
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Overview
Description
3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C12H9ClO3. It is known for its unique structure, which includes a chloro-substituted phenyl ring and a prop-2-yn-1-yloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and propargyl bromide.
Etherification: The hydroxy group of 5-chloro-2-hydroxybenzaldehyde is reacted with propargyl bromide in the presence of a base such as potassium carbonate to form 5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde.
Aldol Condensation: The resulting benzaldehyde derivative undergoes aldol condensation with malonic acid in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols.
Scientific Research Applications
3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid
- 3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde
- 1-Bromo-3-(prop-2-yn-1-yloxy)benzene
Uniqueness
3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid is unique due to its specific chloro-substituted phenyl ring and prop-2-yn-1-yloxy group, which confer distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
400751-42-0 |
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Molecular Formula |
C12H9ClO3 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
3-(5-chloro-2-prop-2-ynoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H9ClO3/c1-2-7-16-11-5-4-10(13)8-9(11)3-6-12(14)15/h1,3-6,8H,7H2,(H,14,15) |
InChI Key |
FKNUNBVXYRLGMY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)Cl)C=CC(=O)O |
Origin of Product |
United States |
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